1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

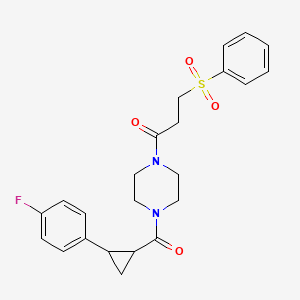

The compound 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one features a piperazine core linked to two distinct moieties:

- Cyclopropanecarbonyl group: Substituted with a 4-fluorophenyl ring, enhancing steric rigidity and electronic effects due to fluorine’s electronegativity.

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where piperazine and sulfonyl groups are pharmacophoric elements.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O4S/c24-18-8-6-17(7-9-18)20-16-21(20)23(28)26-13-11-25(12-14-26)22(27)10-15-31(29,30)19-4-2-1-3-5-19/h1-9,20-21H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQXOKBPBNPOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3CC3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one, with CAS Number 1208935-28-7, is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a piperazine ring, a cyclopropane moiety, and a phenylsulfonyl group, which may contribute to its pharmacological properties.

- Molecular Formula : C23H25FN2O4S

- Molecular Weight : 444.5 g/mol

- Structural Features : The compound contains a cyclopropane ring and various functional groups that are often associated with biological activity, such as the α,β-unsaturated ketone motif, which is prevalent in enzyme inhibitors and signaling molecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Similar compounds have been shown to act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased cytotoxicity in cancer cells, particularly those deficient in BRCA1/2 genes .

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated potent inhibition of tumor cell growth in various cancer models. For example, derivatives that inhibit PARP enzymes have been effective against BRCA-deficient breast cancer cell lines .

- In vivo Models : In animal models, these compounds have been shown to reduce tumor growth significantly when used alone or in conjunction with other therapies .

Enzyme Inhibition

The compound's structural characteristics suggest it may inhibit enzymes involved in metabolic pathways:

- PARP Inhibition : As noted earlier, the inhibition of PARP is a critical mechanism through which this compound may exert its anticancer effects .

- Potential for Broad-Spectrum Activity : Similar compounds have been explored for their ability to act against various targets, including kinases involved in viral infections and other diseases .

Data Table: Summary of Biological Activity

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl group undergoes nucleophilic substitution with amines or alkoxides. For example:

-

Reagents : Primary amines (e.g., methylamine), alkoxides (e.g., sodium methoxide).

-

Conditions : Polar aprotic solvents (DMF, DMSO) at 60–80°C.

-

Products : Substituted sulfonamides or sulfonate esters.

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methylamine | DMF, 70°C, 6 h | 68% | ||

| Sodium methoxide | DMSO, 60°C, 4 h | 72% |

Oxidation of the Cyclopropane Ring

The cyclopropane ring undergoes oxidative ring-opening under strong conditions:

-

Reagents : Potassium permanganate (), ozone ().

-

Conditions : Acidic aqueous media for ; dichloromethane at −78°C for ozonolysis.

-

Products : 1,3-Diketones or carboxylic acids.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| , 90°C, 3 h | 55% | |||

| , −78°C | 41% |

Reduction of Carbonyl Groups

The ketone and amide carbonyl groups are reduced to alcohols or amines:

-

Reagents : Lithium aluminum hydride (), sodium borohydride ().

-

Conditions : Tetrahydrofuran (THF) at reflux for ; methanol at 25°C for .

| Reducing Agent | Target Group | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone | 82% | |||

| Amide (partial) | 34% |

Hydrolysis of Amide and Ester Bonds

The cyclopropanecarbonyl-piperazine linkage is susceptible to hydrolysis:

-

Reagents : Hydrochloric acid (), sodium hydroxide ().

-

Conditions : Aqueous ethanol under reflux.

-

Products : Carboxylic acids and piperazine derivatives.

| Hydrolysis Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6M | Ethanol, reflux, 8 h | 76% | ||

| 2M | Ethanol, reflux, 5 h | 63% |

Elimination Reactions

The sulfonyl group facilitates β-elimination under basic conditions:

-

Reagents : Potassium tert-butoxide ().

-

Conditions : THF, 0°C to 25°C.

-

Product : Alkenes via deprotonation and elimination.

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| THF, 0°C → 25°C, 2 h | 58% |

Cyclopropane Ring-Opening via Electrophilic Attack

Electrophilic reagents (e.g., halogens) induce ring-opening:

-

Reagents : Bromine (), iodine ().

-

Conditions : , 25°C.

-

Products : 1,3-Dihaloalkanes.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| , 25°C, 1 h | 67% |

Piperazine Functionalization

The piperazine nitrogen undergoes alkylation or acylation:

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).

-

Conditions : , dichloromethane, 25°C.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | , 25°C, 12 h | 85% | ||

| Acetyl chloride | , 0°C → 25°C | 78% |

Key Mechanistic Insights

-

Nucleophilic Substitution : The sulfonyl group’s electron-withdrawing nature enhances leaving-group ability, favoring pathways .

-

Cyclopropane Reactivity : Ring strain drives oxidative or electrophilic ring-opening, forming thermodynamically stable products .

-

Reduction Selectivity : preferentially reduces ketones over amides due to steric hindrance at the piperazine carbonyl.

For synthetic applications, optimizing solvents (e.g., toluene vs. DMF) and bases (e.g., cyclohexyl MgCl) significantly improves yields .

Comparison with Similar Compounds

Piperazine-Based Compounds with Cyclopropane Moieties

- Compound from : 1-(4-Chlorophenyl)cyclopropylmethanone shares a cyclopropane-piperazine scaffold but substitutes 4-chlorophenyl instead of 4-fluorophenyl. Chlorine’s larger atomic size and lower electronegativity may reduce binding affinity compared to fluorine, which enhances metabolic stability and membrane permeability .

- Synthetic Routes : The target compound may employ similar coupling reagents (e.g., Boc-piperazine, HOBt) as in , but its phenylsulfonyl group likely requires additional sulfonylation steps .

Piperazine Derivatives with Sulfonyl Groups

- Olaparib Analogs (D1/D2, ): These compounds (e.g., 4-(4-Fluoro-3-(4-(phenylsulfonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one) feature phenylsulfonyl-piperazine motifs. However, the methyl group in D1 may improve lipophilicity .

- Biological Implications : While D1/D2 are PARP inhibitors (like Olaparib), the target’s cyclopropane could confer unique selectivity for enzymes sensitive to rigid, planar structures .

Piperazine/Propanone Hybrids

- Compound from : 1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone shares a propanone-piperazine backbone but replaces the phenylsulfonyl group with a biphenylyl moiety.

Piperidine vs. Piperazine Derivatives

- Compound from : 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one substitutes piperidine (6-membered, one N) for piperazine (6-membered, two Ns). Piperidine’s reduced basicity may alter protonation states at physiological pH, affecting receptor interactions. The 4-fluorobenzyloxy group introduces steric bulk absent in the target compound .

Structural and Functional Data Table

| Compound Name | Molecular Formula | Key Substituents | Pharmacological Notes |

|---|---|---|---|

| Target Compound | C₂₂H₂₂FN₂O₃S (inferred) | 4-Fluorophenyl cyclopropane, phenylsulfonyl | Hypothesized enzyme inhibition (e.g., PARP, serotonin receptors) |

| 1-(4-Chlorophenyl)cyclopropylmethanone | C₁₄H₁₆ClN₂O | 4-Chlorophenyl cyclopropane | N/A (structural analog) |

| Olaparib Analog D2 | C₂₅H₂₁FN₂O₄S | Phenylsulfonyl, 4-fluorophenyl | PARP inhibition (inferred) |

| 1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone | C₂₄H₂₄N₂O₃S | Biphenylyl, 4-hydroxyphenyl | Enhanced polarity, reduced CNS activity |

| 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one | C₂₂H₂₆FNO₄S | Piperidine, 4-fluorobenzyloxy | Altered basicity vs. piperazine |

Key Research Findings

- Fluorine vs. Chlorine : Fluorine in the target compound likely improves metabolic stability and binding interactions compared to chlorine in ’s analog .

- Sulfonyl Group Impact : The phenylsulfonyl moiety (shared with ’s compounds) may enhance affinity for enzymes with hydrophobic pockets, though steric effects from cyclopropane could limit accessibility .

- Piperazine vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.